molecular formula C12H13F3N4O2S B2724648 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1421525-01-0

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2724648
CAS RN: 1421525-01-0
M. Wt: 334.32
InChI Key: XZPALOPGURAVLZ-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C12H13F3N4O2S and its molecular weight is 334.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and evaluation of thiazolidin-4-one derivatives, including compounds similar to the mentioned chemical structure, have been explored for their potential antimicrobial activity. These compounds have shown promising in vitro antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
  • Research into the synthesis, structure, and dynamic stereochemistry of related compounds has provided insights into the coordination chemistry of silicon atoms in organosilicon compounds. These studies have implications for the design of novel organometallic materials with specific stereochemical configurations and properties (Negrebetsky et al., 2008).

Anticancer and Antioxidant Activities

  • A series of novel derivatives have been synthesized and characterized, showing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings underline the compound's versatility and potential as a therapeutic agent in various medical applications (Küçükgüzel et al., 2013).
  • Novel coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. These complexes demonstrate significant antioxidant properties, suggesting their potential utility in developing new antioxidant agents (Chkirate et al., 2019).

Enzyme Inhibition and Molecular Docking Studies

  • Enzyme inhibitory potentials against various enzymes, including acetylcholinesterase and butyrylcholinesterase, have been evaluated for a series of N-aryl/aralkyl derivatives. These studies provide a foundation for further development of bioactive compounds with potential applications in treating neurological and other disorders (Riaz et al., 2020).

properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O2S/c1-18-10(12(13,14)15)17-19(11(18)21)5-4-16-9(20)7-8-3-2-6-22-8/h2-3,6H,4-5,7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPALOPGURAVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)CC2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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